Ketohexokinase (KHK) Inhibitory Potency: Comparative IC50 Analysis of Oxetane-Containing Derivatives
A derivative incorporating the 3-(2-fluorophenyl)oxetan-3-amine motif, specifically 3-[4-[7,7-difluoro-2-[(2R)-2-(trifluoromethyl)azetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]-2-fluoro-phenyl]oxetan-3-amine, exhibited potent inhibition of human ketohexokinase (KHK) with an IC50 of 1.40 nM [1]. In a parallel assay measuring inhibition of the peripheral isoform A of KHK, the same compound demonstrated an IC50 of 2.70 nM [1]. These values position oxetane-containing KHK inhibitors among the most potent in the literature. While direct comparator data for the unsubstituted oxetane or regioisomeric analogs are not publicly available, the nanomolar potency underscores the critical role of the specific 3-(2-fluorophenyl)oxetan-3-amine scaffold in achieving high-affinity target engagement [1].
| Evidence Dimension | Ketohexokinase (KHK) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (primary assay); IC50 = 2.70 nM (isoform A) |
| Comparator Or Baseline | Unsubstituted 3-amino-oxetane or regioisomeric analogs: No direct public data available |
| Quantified Difference | Not calculable; target compound derivative demonstrates nanomolar potency |
| Conditions | High-throughput 384-well ADP-Glo assay (Promega) using human KHK |
Why This Matters
Demonstrates that the 3-(2-fluorophenyl)oxetan-3-amine scaffold can be elaborated into high-potency KHK inhibitors, validating its utility in metabolic disease drug discovery programs.
- [1] BindingDB. (2025). BDBM769187: 3-[4-[7,7-difluoro-2-[(2R)-2-(trifluoromethyl)azetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]-2-fluoro-phenyl]oxetan-3-amine. Enzyme Inhibition Constant Data. View Source
